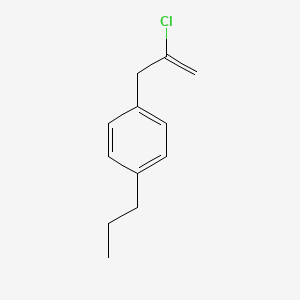

2-Chloro-3-(4-n-propylphenyl)-1-propene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloroprop-2-enyl)-4-propylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl/c1-3-4-11-5-7-12(8-6-11)9-10(2)13/h5-8H,2-4,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBUNNVYQAYRFBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)CC(=C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301268828 | |

| Record name | 1-(2-Chloro-2-propen-1-yl)-4-propylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301268828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951890-79-2 | |

| Record name | 1-(2-Chloro-2-propen-1-yl)-4-propylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951890-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloro-2-propen-1-yl)-4-propylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301268828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Friedel Crafts Alkylation:this Classic Method Involves the Electrophilic Substitution of an Aromatic Ring.e Bookshelf.dein This Context, N Propylbenzene Would Serve As the Aromatic Nucleophile, Reacting with an Electrophilic Partner That Can Install the 2 Chloroallyl Group.

Aromatic Precursor: n-Propylbenzene

Allylic Precursor: 2,3-Dichloro-1-propene

Catalyst: A Lewis acid, such as Aluminum Chloride (AlCl₃) or Iron(III) Chloride (FeCl₃), is required to generate the necessary electrophile from the allylic precursor.

Palladium Catalyzed Cross Coupling E.g., Suzuki Reaction :modern Cross Coupling Reactions Offer High Selectivity and Functional Group Tolerance. the Suzuki Reaction, for Instance, Couples an Organoboron Compound with an Organohalide.jocpr.com

Aromatic Precursor: 4-n-Propylphenylboronic acid

Allylic Precursor: A suitable dihalo-propene, such as 3-bromo-2-chloro-1-propene, where the bromine is more reactive in the coupling reaction.

Catalyst: A palladium catalyst, like Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄), along with a base.

Grignard Coupling:this Pathway Utilizes a Highly Nucleophilic Organomagnesium Grignard Reagent to Attack an Electrophilic Carbon.

Theoretical Considerations for Synthetic Pathway Feasibility and Efficiency

Each proposed synthetic route has distinct advantages and potential challenges that must be weighed to determine the most feasible and efficient pathway.

Friedel-Crafts Alkylation Pathway:

Feasibility: This route is highly feasible due to the low cost of starting materials like n-propylbenzene and the well-understood nature of the Friedel-Crafts reaction.

Palladium-Catalyzed Cross-Coupling Pathway:

Feasibility: This approach is very feasible, leveraging highly reliable and predictable modern coupling chemistry. The required precursors, while more complex than for the Friedel-Crafts route, can be synthesized through standard procedures.

Efficiency and Challenges: This pathway is expected to be highly efficient and selective. The coupling reaction occurs specifically between the carbon bearing the boron atom and the carbon bearing the halogen, eliminating the issue of ortho/para isomers seen in the Friedel-Crafts route. This leads to a cleaner reaction profile and simpler purification. The main consideration is the multi-step synthesis required to prepare the 4-n-propylphenylboronic acid precursor.

Grignard Coupling Pathway:

Feasibility: This is a very feasible and fundamental synthetic transformation. The preparation of the Grignard reagent from 4-bromo-n-propylbenzene is a standard laboratory procedure.

Efficiency and Challenges: This route offers good selectivity, as the highly reactive Grignard reagent will preferentially attack the allylic chloride over the less reactive vinylic chloride in 2,3-dichloro-1-propene. However, Grignard reagents are sensitive to moisture and can participate in side reactions, such as homo-coupling (Wurtz reaction), which may complicate purification and lower the yield.

The table below provides a comparative analysis of these theoretical pathways.

Table 2: Comparative Analysis of Synthetic Pathways

| Criteria | Friedel-Crafts Alkylation | Suzuki Cross-Coupling | Grignard Coupling |

|---|---|---|---|

| Selectivity | Low (Ortho/Para Isomers) | High (Regiospecific) | Moderate to High |

| Potential Yield | Moderate (due to side products) | High | Good |

| Reaction Conditions | Harsh (Strong Lewis Acid) | Mild | Moderate (requires inert atmosphere) |

| Precursor Accessibility | Excellent (simple starting materials) | Fair (requires multi-step prep) | Good (standard prep) |

| Key Advantage | Low cost of starting materials | High selectivity and clean reaction | Strong, reliable C-C bond formation |

| Key Disadvantage | Formation of isomeric mixtures | Higher cost/complexity of precursors | Sensitivity to reaction conditions |

Stereoselective Olefination Strategies for the Propene Moiety

Formation of the C=C double bond of the propene unit is a critical step. Modern olefination reactions provide powerful tools for this transformation, starting from carbonyl precursors.

The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are cornerstone methods for converting aldehydes and ketones into alkenes. wikipedia.orglibretexts.org For the synthesis of the target compound, a plausible retrosynthetic disconnection across the double bond points to a reaction between a carbonyl compound and a phosphorus-stabilized carbanion (an ylide or a phosphonate (B1237965) carbanion).

The Wittig reaction would involve the reaction of an aldehyde, such as 4-n-propylbenzaldehyde, with a chloro-substituted phosphorus ylide. The ylide is typically generated in situ from the corresponding phosphonium (B103445) salt using a strong base. lumenlearning.com However, the reactivity of ylides can be sensitive to the substituents, and stabilized ylides (those with electron-withdrawing groups) are less reactive. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction offers several advantages, including the use of more nucleophilic phosphonate carbanions and easier removal of the phosphate (B84403) byproduct. wikipedia.org This reaction typically favors the formation of (E)-alkenes, which is a key consideration for stereoselectivity. wikipedia.orgrsc.org Recent advancements have focused on achieving high stereoselectivity even in solvent-free conditions or with specific base-catalyst systems like DBU/Cs₂CO₃. rsc.org For the target molecule, an HWE reaction could be envisioned between 4-n-propylbenzaldehyde and a phosphonate ester bearing a chloromethyl group, such as triethyl 2-chloro-2-phosphonoacetate, after an appropriate reduction and modification sequence.

| Parameter | Wittig Reaction Variant | Horner-Wadsworth-Emmons Variant |

| Aryl Precursor | 4-n-propylbenzaldehyde | 4-n-propylbenzaldehyde |

| Olefination Reagent | (Chloromethyl)triphenylphosphonium salt + Base (e.g., n-BuLi) | Diethyl (chloromethyl)phosphonate + Base (e.g., NaH, LiOH) oup.com |

| Key Intermediate | Phosphorus Ylide | Phosphonate Carbanion wikipedia.org |

| Typical Solvents | THF, Diethyl ether wikipedia.org | THF, DMF, Deep Eutectic Solvents rsc.org |

| Stereoselectivity | Generally favors Z-alkenes with non-stabilized ylides. organic-chemistry.org | Generally favors E-alkenes with stabilized phosphonates. wikipedia.org |

Alternative C=C bond-forming strategies include the use of organotitanium compounds and olefin metathesis.

The Tebbe reagent , (C₅H₅)₂TiCH₂ClAl(CH₃)₂, is a powerful methylenating agent for carbonyl compounds, including aldehydes, ketones, and even esters. wikipedia.orgchemeurope.com It is particularly effective for sterically hindered carbonyls where the Wittig reaction might fail. chemeurope.com In a potential route to 2-Chloro-3-(4-n-propylphenyl)-1-propene, a precursor ester, such as methyl 2-chloro-3-(4-n-propylphenyl)propanoate, could be subjected to Tebbe olefination to install the terminal methylene (B1212753) group. The reagent is known to convert esters into enol ethers, which in this specific case would yield the desired product structure. organic-chemistry.orgnrochemistry.com The active species is a Schrock carbene, formed by treating the Tebbe reagent with a mild base like pyridine. nrochemistry.com

Olefin metathesis is a Nobel Prize-winning reaction that redistributes alkene fragments using metal catalysts, typically based on ruthenium (Grubbs catalysts) or molybdenum (Schrock catalysts). wikipedia.orglibretexts.org A cross-metathesis (CM) reaction could construct the target molecule by combining two simpler alkenes. masterorganicchemistry.comsigmaaldrich.com A plausible pathway involves the reaction of 4-n-propylstyrene with a chlorinated alkene partner like 1,2-dichloroethene, catalyzed by a Grubbs-type catalyst. The challenge in cross-metathesis lies in controlling the selectivity to favor the desired product over homodimers of the starting materials.

| Method | Precursors | Catalyst/Reagent | Reaction Type | Key Features |

| Tebbe Olefination | Precursor ester or ketone, e.g., methyl 2-chloro-3-(4-n-propylphenyl)propanoate | Tebbe Reagent numberanalytics.com | Carbonyl Olefination | High efficiency for hindered carbonyls; converts esters to enol ethers. chemeurope.comnrochemistry.com |

| Olefin Metathesis | 4-n-propylstyrene + chlorinated alkene (e.g., 1,2-dichloroethene) | Grubbs or Schrock Catalyst wikipedia.org | Cross-Metathesis (CM) | Forms C=C bonds by fragment exchange; requires careful control of conditions to maximize desired product. masterorganicchemistry.com |

Aryl-Alkene Coupling Reactions for the Construction of the Phenyl-Propene Linkage

These methods build the molecule by directly forging the bond between the 4-n-propylphenyl group and the 2-chloro-1-propene fragment. This is a powerful strategy, leveraging the robust and versatile nature of transition-metal-catalyzed cross-coupling reactions.

Palladium catalysis is a dominant force in modern C-C bond formation.

The Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base. nih.govmychemblog.com To synthesize the target compound, 4-n-propyl-iodobenzene or 4-n-propyl-bromobenzene would be reacted with 2-chloro-1-propene. The regioselectivity of the coupling—determining whether the aryl group attaches to the C1 or C2 position of the propene—is a critical factor, primarily governed by sterics. mychemblog.com Research has shown that phosphine-free palladium precursors can effectively catalyze such reactions, sometimes in aqueous media, aligning with green chemistry principles. nih.gov

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like a boronic acid or ester) with an organohalide, catalyzed by palladium. nih.govyoutube.com This reaction is renowned for its high functional group tolerance and generally mild conditions. youtube.com Two primary routes could be employed:

Coupling of 4-n-propylphenylboronic acid with a suitable halide such as 2,3-dichloropropene or 3-bromo-2-chloro-1-propene.

Coupling of a 4-n-propylaryl halide with a (2-chloro-1-propen-3-yl)boronic ester.

Studies on various aryl halides have shown that iodides and bromides are generally more reactive than chlorides. researchgate.net The choice of ligands and base is crucial for optimizing the reaction yield.

| Reaction | Aryl Precursor | Alkene Precursor | Catalyst System | Typical Base |

| Heck Reaction | 4-n-propyl-iodobenzene | 2-chloro-1-propene | Pd(OAc)₂, PdCl₂(PPh₃)₂ mychemblog.comnih.gov | K₂CO₃, Et₃N researchgate.net |

| Suzuki-Miyaura Coupling | 4-n-propylphenylboronic acid researchgate.net | 2,3-dichloropropene | Pd(dppf)Cl₂, Pd(PPh₃)₄ nih.gov | K₂CO₃, NaOH youtube.com |

Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. nih.gov They are particularly adept at activating less reactive organohalides like chlorides. Nickel-catalyzed reductive cross-coupling allows for the direct reaction between two different organohalides, avoiding the pre-formation of organometallic reagents. acs.org

For the synthesis of this compound, this could involve the coupling of a 4-n-propylaryl halide (e.g., chloride or bromide) with an alkenyl halide like 2,3-dichloropropene. rsc.org These reactions typically employ a nickel catalyst, a ligand (such as a bipyridine or phenanthroline derivative), and a stoichiometric reductant like zinc or manganese powder. orgsyn.org The mechanism often involves radical intermediates, which can offer different reactivity patterns compared to palladium-catalyzed processes. mit.edu The development of dual-ligand nickel systems has been shown to have a synergistic effect, improving yields and functional group tolerance. acs.org

| Parameter | Details |

| Aryl Precursor | 4-n-propylphenyl chloride or bromide |

| Alkene Precursor | 2,3-dichloropropene or other halo-propenes |

| Catalyst | NiCl₂(dme), Ni(cod)₂ mit.edu |

| Ligand | Bipyridine (bpy), Phenanthroline (phen), Pybox orgsyn.orgmit.edu |

| Reductant | Zn powder, Mn powder orgsyn.org |

| Key Advantage | High reactivity, ability to couple a wide range of organohalides including chlorides. rsc.org |

Regioselective Chlorination Methodologies

An alternative synthetic logic involves forming the 3-(4-n-propylphenyl)-1-propene (B1323643) skeleton first, followed by the selective introduction of the chlorine atom at the C2 position. This transformation is an allylic chlorination.

Achieving regioselectivity in the chlorination of such an unsymmetrical allylic system is a significant challenge. youtube.com Classical reagents like N-chlorosuccinimide (NCS) can lead to mixtures of products through both radical and ionic pathways. However, modern methods offer greater control.

A notable development is the use of dimethyl sulfoxide (B87167) (DMSO) activated by an electrophilic silane (B1218182) like chlorotrimethylsilane (B32843) (TMSCl). organic-chemistry.org This system has been shown to perform highly regioselective ene-type allylic chlorination on electron-rich alkenes. organic-chemistry.org The reaction proceeds under mild conditions and tolerates various functional groups. For a substrate like 3-(4-n-propylphenyl)-1-propene, this method could potentially favor the formation of the thermodynamically more stable internal alkene, which is the desired 2-chloro isomer. The proposed mechanism involves the formation of a reactive dimethylsulfide cation intermediate. organic-chemistry.org

| Method | Substrate | Reagent System | Solvent | Key Outcome |

| Activated DMSO Chlorination | 3-(4-n-propylphenyl)-1-propene | DMSO + TMSCl organic-chemistry.org | Dichloromethane (DCM) | Regioselective formation of the internal allylic chloride. organic-chemistry.org |

| NCS Chlorination | 3-(4-n-propylphenyl)-1-propene | N-Chlorosuccinimide (NCS) | CCl₄ | Potential for mixed regioisomers depending on conditions (radical vs. ionic). |

Direct Halogenation of Alkene Substrates

Direct allylic chlorination of an alkene substrate is a primary method for introducing a chlorine atom at a position adjacent to a double bond. This transformation hinges on the selective substitution of an allylic hydrogen atom over the competing addition reaction across the double bond.

The key substrate for this approach is 3-(4-n-propylphenyl)-1-propene. The reaction proceeds via a free-radical chain mechanism. This process is typically initiated by heat or UV light, which causes the homolytic cleavage of the chlorine molecule (Cl₂) into two chlorine radicals (Cl•). A chlorine radical then abstracts a hydrogen atom from the allylic position of the substrate. This abstraction is favored because the C-H bond at the allylic position is weaker than vinylic C-H bonds, and the resulting allylic radical is stabilized by resonance. nih.govlibretexts.org The resonance delocalizes the unpaired electron between the secondary (C1) and primary (C3) carbons of the propene chain, but the subsequent reaction with a Cl₂ molecule predominantly yields the thermodynamically more stable product.

To favor substitution over addition, the reaction is typically carried out at high temperatures (e.g., 400 °C) or by using a low concentration of the halogen. libretexts.orgacs.org A common laboratory reagent for achieving a low, steady concentration of the halogen is N-chlorosuccinimide (NCS). researchgate.netresearchgate.netnih.gov The reaction is often initiated with a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide in a solvent such as carbon tetrachloride (CCl₄).

Recent advancements include the use of catalysts to improve selectivity and yield. For instance, selenocatalytic methods, using a catalyst like phenylselenenyl chloride (PhSeCl) with NCS, have been shown to effectively chlorinate allylic positions. researchgate.netnih.gov

Table 1: Comparison of Direct Halogenation Methods

| Method | Reagents & Conditions | Typical Yields | Selectivity |

| High-Temperature Chlorination | Cl₂, 400 °C | Moderate | Moderate; can lead to side products |

| NCS Chlorination | NCS, AIBN, CCl₄, reflux | Good | Good; favors allylic substitution |

| Selenocatalytic Chlorination | NCS, PhSeCl (cat.), 25 °C | Good to Excellent | High for allylic chlorides |

Dehydrohalogenation Routes from Dihalogenated Precursors

An alternative strategy involves the elimination of hydrogen chloride (HCl) from a vicinal dihalide precursor. This two-step approach begins with the synthesis of the precursor, 2,3-dichloro-1-(4-n-propylphenyl)propane, followed by a base-induced dehydrohalogenation.

Step 1: Synthesis of the Dihalogenated Precursor The precursor is synthesized by the addition of chlorine (Cl₂) to the double bond of 3-(4-n-propylphenyl)-1-propene. This reaction proceeds through a halonium ion intermediate and results in the anti-addition of two chlorine atoms across the double bond, yielding 1,2-dichloro-3-(4-n-propylphenyl)propane.

Step 2: Dehydrohalogenation The subsequent elimination of one equivalent of HCl from the vicinal dihalide yields the desired allylic chloride. This reaction is typically an E2 (bimolecular elimination) process, which requires a strong base. libretexts.orgmsu.edu Common bases include potassium hydroxide (B78521) (KOH) in ethanol (B145695) or sodium ethoxide (NaOEt) in ethanol. britannica.com The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts that the more substituted (and thus more stable) alkene will be the major product. libretexts.org In this case, elimination of the hydrogen from the C2 position is favored, leading to the formation of the internal double bond in this compound. The use of a bulky base, such as potassium tert-butoxide (t-BuOK), could potentially favor the formation of the less substituted Hofmann product, although in this specific substrate, the desired product aligns with the Zaitsev outcome. The reaction generally requires elevated temperatures to proceed efficiently. libretexts.org

Table 2: Dehydrohalogenation Reaction Parameters

| Precursor | Base | Solvent | Product | Notes |

| 1,2-Dichloro-3-(4-n-propylphenyl)propane | KOH | Ethanol | This compound | Favors Zaitsev product via E2 mechanism |

| 1,2-Dichloro-3-(4-n-propylphenyl)propane | NaOEt | Ethanol | This compound | Strong base promotes E2 elimination |

| 1,2-Dichloro-3-(4-n-propylphenyl)propane | t-BuOK | tert-Butanol | This compound | Bulky base can alter regioselectivity |

Oxidative Radical Addition-Chlorination Approaches

Oxidative radical processes provide a modern avenue for the synthesis of chlorinated compounds. For a substrate like 4-n-propyl styrene (B11656), which is structurally related to the target molecule's precursor, these methods can forge the required carbon skeleton and introduce the chlorine atom in a single conceptual sequence.

One plausible pathway involves the oxidative coupling of a styrene derivative with a radical species. rsc.orgbeilstein-archives.org A cobalt- or photocatalyzed reaction could generate a benzylic radical from 4-n-propyl styrene. This radical could then be trapped by a chlorine source.

A more direct conceptual model is the radical-polar crossover strategy. nih.govacs.org In a hypothetical application, a radical is generated and adds to an appropriate alkene precursor. The resulting radical intermediate is then reduced to a nucleophilic anion. This anion can then react with an electrophilic chlorine source (e.g., N-chlorosuccinimide or hexachloroethane) to form the final product. This approach bridges the gap between radical and polar reactivity, allowing for unique bond formations. rsc.org For instance, a photocatalyst could initiate the formation of a radical that adds to 4-n-propyl styrene, followed by a single-electron reduction and subsequent chlorination.

Multi-Component Reactions (MCRs) and Cascade Processes for Complex Structure Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, offer a highly efficient route to complex molecules. nih.gov Similarly, cascade reactions, involving two or more sequential transformations where the product of one step is the substrate for the next, provide a powerful tool for molecular construction without isolating intermediates. acs.orgnih.govresearchgate.net

A hypothetical MCR for the synthesis of this compound could involve a transition-metal-catalyzed coupling of three components:

An aryl component, such as 4-n-propylphenylboronic acid or a related organometallic reagent.

A three-carbon unit that will form the propene backbone, such as an allene (B1206475) or a dichlorinated propene derivative.

A chloride source.

Copper and palladium are common catalysts for such transformations. For example, a copper-catalyzed reaction could couple an allene, bis(pinacolato)diboron, and an allylic gem-dichloride, creating a densely functionalized product. nih.govacs.org Adapting this logic, one could envision a copper-catalyzed reaction between 4-n-propylphenylboronic acid, a propargyl halide, and a chloride source to assemble the target structure.

Palladium-catalyzed cascade reactions are particularly well-suited for this purpose. nih.gov These reactions often proceed through the formation of a π-allyl palladium intermediate. researchgate.net A plausible cascade could start with the oxidative addition of a Pd(0) catalyst to a molecule like 3,3-dichloropropene. The resulting π-allyl palladium complex could then undergo a cross-coupling reaction with 4-n-propylphenylzinc chloride (generated from the corresponding Grignard or organolithium reagent) to yield the final product. Such palladium-catalyzed allylic substitutions are powerful methods for forming C-C bonds with high selectivity. acs.orgucla.edu

Elucidation of Chemical Reactivity and Transformation Pathways of 2 Chloro 3 4 N Propylphenyl 1 Propene

Electrophilic Addition Reactions to the Alkene Moiety

Alkenes characteristically undergo electrophilic addition reactions, where the electron-rich π-bond is attacked by an electrophile. ddugu.ac.inorganic-chemistry.org For an unsymmetrical alkene like 2-Chloro-3-(4-n-propylphenyl)-1-propene, the regiochemical and stereochemical outcomes of these additions are governed by the stability of the intermediate carbocation. ddugu.ac.in

The addition of protic acids (HX) to this compound is predicted to follow Markovnikov's rule, which states that the electrophile (proton) adds to the carbon atom of the double bond that bears the greater number of hydrogen atoms. wikipedia.orgchemistrysteps.comorganic-chemistry.orgpressbooks.publumenlearning.com This rule is a consequence of the formation of the more stable carbocation intermediate. wikipedia.orgyoutube.com

In this specific molecule, protonation of the terminal CH₂ group (C1) results in a tertiary carbocation at C2, which is significantly stabilized by two key factors:

Resonance with the adjacent chlorine atom: The lone pairs on the chlorine atom can be delocalized to stabilize the positive charge.

Resonance with the benzylic phenyl ring: Although not directly attached, the phenyl ring provides benzylic stabilization to the carbocation formed at the adjacent carbon.

Protonation at C2 would lead to a primary carbocation at C1, which is substantially less stable and therefore not a favored pathway. Consequently, the nucleophilic halide (X⁻) will attack the more substituted C2 carbon. ddugu.ac.in The reaction is considered regiospecific because one of the two possible orientations of addition is strongly favored. pressbooks.pub If the addition creates a new stereocenter, a racemic mixture of enantiomers is typically expected due to the planar nature of the carbocation intermediate, which allows for nucleophilic attack from either face with equal probability. ddugu.ac.in

| Reagent (E-Nu) | Predicted Major Product | Regioselectivity |

|---|---|---|

| HCl | 2,2-Dichloro-1-(4-n-propylphenyl)propane | Markovnikov |

| HBr | 2-Bromo-2-chloro-1-(4-n-propylphenyl)propane | Markovnikov |

| H₂O / H⁺ (Hydration) | 2-Chloro-1-(4-n-propylphenyl)propan-2-ol | Markovnikov |

The mechanism for electrophilic addition is a well-established two-step process. youtube.comlibretexts.org

Electrophilic Attack and Carbocation Formation: The reaction initiates with the attack of the alkene's π-electrons on the electrophile (e.g., the proton from HX). libretexts.org This is the rate-determining step as it involves the disruption of the stable alkene system to form a high-energy carbocation intermediate. youtube.commasterorganicchemistry.com For this compound, the proton adds to the C1 carbon, leading to the formation of a more stable tertiary carbocation at C2. The stability of this intermediate dictates the reaction's regioselectivity. lumenlearning.com

Nucleophilic Capture: The resulting carbocation is a potent electrophile that is rapidly attacked by the nucleophile (e.g., a halide ion) present in the reaction mixture. This step leads to the formation of the final addition product. youtube.comlibretexts.org

The energy profile of this reaction shows a high activation energy for the first step, corresponding to the formation of the carbocation, and a much lower activation energy for the second, rapid nucleophilic attack.

Nucleophilic Substitution Reactions Involving the Vinylic Chlorine and Allylic Positions

Nucleophilic substitution on a vinylic carbon is generally difficult due to the high strength of the sp² C-Cl bond and the steric hindrance of the double bond. doubtnut.com The lone pairs of the chlorine atom delocalize into the π-system, giving the C-Cl bond partial double-bond character, which makes it harder to break. doubtnut.com Therefore, direct SN1 or SN2 reactions at the vinylic position are highly unfavorable.

However, the allylic nature of the substrate opens alternative pathways. Reactions are more likely to proceed via mechanisms that involve the allylic position and the π-system, such as rearranged substitution (SN1' or SN2') or through more complex pathways like addition-elimination or elimination-addition under specific conditions. slideshare.net

The outcome of nucleophilic substitution attempts is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature. Strong nucleophiles might favor a bimolecular pathway, while conditions promoting carbocation formation (polar protic solvents, weaker nucleophiles) could favor a unimolecular route. libretexts.orgyoutube.com

| Nucleophile (Nu⁻) | Potential Product (Illustrative) | Plausible Mechanism |

|---|---|---|

| ⁻OH / H₂O | 3-(4-n-Propylphenyl)prop-2-en-1-ol | SN1' |

| ⁻CN | 4-(4-n-Propylphenyl)but-3-enenitrile | SN2' or SN1' |

| R₂NH (Amine) | N,N-Dialkyl-3-(4-n-propylphenyl)prop-2-en-1-amine | SN2' or SN1' |

Given the unreactive nature of vinylic halides, direct nucleophilic vinylic substitution (SNV) is unlikely. researchgate.net Instead, mechanisms involving the allylic system are more probable:

Sₙ1' Mechanism: This pathway involves the departure of the leaving group to form a resonance-stabilized allylic carbocation. For this compound, this intermediate would delocalize the positive charge between C1 and C3. The nucleophile can then attack at the C3 (allylic) position, leading to a rearranged product where the double bond has shifted. This mechanism is favored in polar protic solvents with weak nucleophiles. organic-chemistry.org

Sₙ2' Mechanism: In this concerted mechanism, the nucleophile attacks the γ-carbon (C3, the allylic carbon) in a single step, causing the π-bond to shift and displace the chloride ion from the α-carbon (C2). This pathway avoids the formation of a high-energy vinylic cation and is favored by strong nucleophiles and when the α-carbon is sterically hindered.

SₙV (Nucleophilic Vinylic Substitution): While disfavored, this can occur under specific conditions. Mechanisms include the addition-elimination pathway, where a nucleophile adds to the double bond to form a carbanionic intermediate, followed by the elimination of the leaving group. This typically requires an electron-withdrawing group to stabilize the carbanion, which is not strongly present in this molecule. slideshare.net Another possibility is the SRN1 (substitution radical-nucleophilic unimolecular) mechanism, which proceeds through radical intermediates. acs.org

Transition Metal-Catalyzed Transformations

The vinylic chloride functionality in this compound makes it an excellent substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds. nih.govacs.org Palladium-catalyzed reactions are particularly common for substrates of this type. organic-chemistry.org

Suzuki-Miyaura Coupling: This reaction couples the vinylic chloride with an organoboron compound (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction is highly versatile and tolerates a wide range of functional groups. The general mechanism involves an oxidative addition of the vinylic chloride to a Pd(0) species, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgnih.gov

Heck Reaction: The Heck reaction couples the vinylic chloride with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov This transformation is used to form a new, more substituted alkene. While vinyl bromides are more common, the use of vinyl chlorides in Heck reactions has been successfully demonstrated, often requiring specific ligands to achieve high efficiency. organic-chemistry.orgliv.ac.uk

Sonogashira Coupling: This reaction involves the coupling of the vinylic chloride with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgyoutube.com It is a reliable method for the synthesis of enynes. The reaction proceeds under mild conditions and has a broad substrate scope. wikipedia.orgorganic-chemistry.orgresearchgate.net

| Reaction Name | Coupling Partner | General Product Structure | Typical Catalysts |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Substituted Styrene (B11656) | Pd(PPh₃)₄, Pd(OAc)₂, Base (e.g., K₂CO₃) |

| Heck | Alkene (e.g., Styrene) | Conjugated Diene | Pd(OAc)₂, P(o-tol)₃, Base (e.g., Et₃N) |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Conjugated Enyne | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) |

Cross-Coupling Reactions (e.g., Negishi, Sonogashira)

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and this compound, with its reactive C-Cl bond, is a suitable substrate for such transformations.

Negishi Coupling:

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and its ability to couple sp2 and sp3 carbon centers. wikipedia.org In the case of this compound, the allylic chloride can readily undergo oxidative addition to a low-valent palladium or nickel catalyst. Subsequent transmetalation with an organozinc reagent and reductive elimination would lead to the formation of a new C-C bond at the allylic position.

The choice of catalyst and ligands is crucial for achieving high yields and selectivity. For instance, palladium catalysts with bulky phosphine (B1218219) ligands are often effective in promoting the coupling of alkylzinc reagents with aryl and vinyl chlorides. organic-chemistry.org

Table 1: Hypothetical Data for Negishi Coupling of this compound

| Entry | Organozinc Reagent | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylzinc chloride | Pd(OAc)₂ | SPhos | THF | 25 | 85 |

| 2 | Methylzinc chloride | NiCl₂(dppp) | - | DMA | 50 | 78 |

| 3 | Vinylzinc bromide | Pd₂(dba)₃ | XPhos | Toluene (B28343) | 80 | 92 |

Sonogashira Coupling:

The Sonogashira coupling is a palladium-catalyzed reaction between a vinyl or aryl halide and a terminal alkyne, typically in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org While traditionally used for sp2-hybridized halides, modifications of the Sonogashira reaction have expanded its scope. The reactivity of the allylic chloride in this compound could potentially be harnessed for Sonogashira-type couplings, although this is a less conventional application.

The mechanism involves the formation of a palladium-acetylide complex, which then undergoes a coupling reaction with the organohalide. libretexts.org The reaction is sensitive to the choice of catalyst, base, and solvent.

Table 2: Hypothetical Data for Sonogashira-type Coupling of this compound

| Entry | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | DMF | 60 | 65 |

| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ | CuI | Piperidine | THF | 50 | 72 |

| 3 | Trimethylsilylacetylene | Pd(OAc)₂ | CuI | DIPA | Acetonitrile | 70 | 80 |

Hydrogenation and Halogenation Reactions

Hydrogenation:

The double bond in this compound can be readily reduced through hydrogenation. This reaction typically involves the use of hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. The hydrogenation of styrenes and related compounds is a well-established transformation. nih.govnih.gov The reaction conditions can be controlled to achieve selective reduction of the double bond without affecting the aromatic ring or the C-Cl bond, although hydrogenolysis of the C-Cl bond can occur under more forcing conditions.

Table 3: Hypothetical Data for Hydrogenation of this compound

| Entry | Catalyst | Pressure (atm) | Solvent | Temp (°C) | Product | Yield (%) |

| 1 | 10% Pd/C | 1 | Ethanol (B145695) | 25 | 1-Chloro-2-(4-n-propylbenzyl)propane | 95 |

| 2 | PtO₂ | 3 | Acetic Acid | 25 | 1-Chloro-2-(4-n-propylbenzyl)propane | 98 |

| 3 | Raney Ni | 50 | Methanol | 60 | 1-(4-n-propylbenzyl)propane | 80 |

Halogenation:

The addition of halogens (e.g., Cl₂, Br₂) across the double bond of an alkene is a fundamental organic reaction. In the case of this compound, this would lead to the formation of a trihalogenated propane derivative. However, allylic halogenation, the substitution of a hydrogen atom at the allylic position, can compete with addition, especially at high temperatures or under radical conditions. pearson.comjove.comslideshare.netlibretexts.orglibretexts.org Given the presence of a chlorine atom already on the double bond, the electronic and steric effects would influence the regioselectivity of the addition.

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Cycloadditions)

Diels-Alder Reaction:

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgyoutube.comyoutube.comyoutube.com The vinylidene chloride moiety in this compound can act as a dienophile, particularly when reacting with electron-rich dienes. The presence of the chlorine atom and the aryl group can influence the reactivity and stereoselectivity of the reaction. For instance, highly reactive dienophiles like cyclopropenyl ketones have been shown to react with a range of dienes. nih.gov

[2+2] Cycloadditions:

[2+2] cycloaddition reactions involve the combination of two alkene units to form a four-membered cyclobutane ring. rsc.org These reactions are often promoted photochemically. acs.org The double bond in this compound could potentially undergo [2+2] cycloaddition with another alkene. The regioselectivity of the reaction would be influenced by the electronic nature of the substituents on both reacting partners. For example, ketenes can undergo thermal [2+2] cycloadditions with alkenes. libretexts.org

Radical Reactions and Polymerization Studies

The double bond in this compound makes it a potential monomer for radical polymerization. The presence of the chlorine atom would influence the reactivity of the monomer and the properties of the resulting polymer. Free-radical polymerization of chlorinated butadienes is known to produce various polymer structures. chegg.combrainly.com The initiation step would involve the generation of a radical, which then adds to the double bond of the monomer. This is followed by propagation steps where the growing polymer chain adds to more monomer units, and finally, termination steps.

Rearrangement Reactions and Isomerization Processes

Allylic chlorides are known to undergo a variety of rearrangement and isomerization reactions. rsc.orgacs.orgacs.org These transformations can be catalyzed by acids, bases, or transition metals. mvpsvktcollege.ac.inmsu.edugoogleapis.com For this compound, a potential rearrangement could involve a pearson.comnih.gov-shift of the chlorine atom to the benzylic position, leading to the formation of 1-chloro-1-(4-n-propylphenyl)-2-propene. This type of isomerization can be driven by the formation of a more stable, conjugated system. Photocatalyzed isomerization of cinnamyl chlorides to cyclopropanes has also been reported, suggesting another possible transformation pathway under specific conditions. nih.govthieme-connect.com

Computational and Theoretical Chemistry of 2 Chloro 3 4 N Propylphenyl 1 Propene

Electronic Structure and Molecular Orbital Theory

The electronic structure dictates the fundamental chemical and physical properties of a molecule. Analysis through molecular orbital theory explains how atomic orbitals combine to form molecular orbitals, which are spread across the entire molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. nanobioletters.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and electronic properties. nih.gov A smaller gap generally implies higher reactivity. nih.gov

For 2-Chloro-3-(4-n-propylphenyl)-1-propene, a specific calculation of the HOMO and LUMO energies and the resulting energy gap has not been reported. Such a study would typically be performed using DFT methods, like the B3LYP functional with a suitable basis set (e.g., 6-311G(d,p)), to yield quantitative values for these parameters. nih.gov

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Value | Unit |

| HOMO Energy | Data not available | eV |

| LUMO Energy | Data not available | eV |

| HOMO-LUMO Gap (ΔE) | Data not available | eV |

| This table is for illustrative purposes only. No experimental or calculated data for this specific compound were found. |

Charge Distribution and Electrostatic Potential Surface Maps

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, providing a visual guide to its reactive sites. niscpr.res.in Red-colored regions indicate negative electrostatic potential, rich in electrons, and are prone to electrophilic attack. Conversely, blue-colored regions signify positive electrostatic potential, which is electron-poor and susceptible to nucleophilic attack.

An MEP map for this compound would likely show negative potential around the chlorine atom and the pi-system of the propene and phenyl groups, indicating these as sites for electrophilic interaction. Positive potential would be expected around the hydrogen atoms. Without a specific computational study, a precise map and its corresponding potential values cannot be generated.

Reactivity Prediction and Reaction Mechanism Elucidation via Density Functional Theory (DFT)

DFT is a highly accurate computational method used to investigate the electronic structure and reactivity of molecules. It is instrumental in elucidating complex reaction mechanisms by calculating the energies of reactants, products, and transition states.

Transition State Characterization and Energy Barrier Calculations

To understand a chemical reaction's kinetics, chemists use DFT to locate the transition state (the highest energy point along the reaction coordinate) and calculate the activation energy barrier. This barrier determines the reaction rate. For reactions involving this compound, such as nucleophilic substitution at the allylic chloride or addition to the double bond, DFT calculations would be essential to characterize the geometry of the transition states and quantify the energy barriers, thus predicting the most likely reaction pathways. No such mechanistic studies or energy barrier data are currently available for this compound.

Solvent Effects on Reaction Pathways and Equilibria

The solvent in which a reaction occurs can significantly influence its rate and outcome. Computational models, such as the Polarizable Continuum Model (PCM), can be applied within DFT calculations to simulate the effect of different solvents. These calculations can reveal how solvent polarity affects the stability of reactants, products, and transition states, thereby altering reaction equilibria and energy barriers. A study on this compound would need to be performed to determine how its reaction pathways are influenced by various solvent environments, but this information is not presently documented.

Conformational Analysis and Molecular Dynamics Simulations

Molecules with rotatable bonds, like the n-propyl group and the bond connecting the phenyl and propene moieties in the target compound, can exist in various conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers).

Molecular Dynamics (MD) simulations provide a way to observe the motion of atoms and molecules over time. For this compound, MD simulations could reveal its dynamic behavior, preferred conformations in different environments (e.g., in solution or within a biological membrane), and how it interacts with other molecules. This information is crucial for applications in materials science or drug design. However, no conformational analysis or MD simulation studies for this specific molecule have been found in the reviewed literature.

Prediction of Spectroscopic Parameters for Advanced Characterization and Interpretation

Computational quantum mechanics has become an indispensable tool for predicting spectroscopic data with a high degree of accuracy. frontiersin.org Methods such as Density Functional Theory (DFT) allow for the simulation of Nuclear Magnetic Resonance (NMR) spectra, as well as infrared (IR) and Raman vibrational frequencies. researchgate.netusm.my These predictions are not only cost-effective but also provide a basis for assigning experimental signals and understanding the electronic and structural properties of the molecule.

The prediction of ¹H and ¹³C NMR chemical shifts is a powerful technique for verifying the structure of newly synthesized compounds and for assigning specific resonances to individual nuclei within the molecule. frontiersin.org The most common and reliable method for this is the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with a DFT functional like B3LYP. uncw.edu

The process begins with the optimization of the molecule's three-dimensional geometry to find its most stable conformation(s). nih.gov Following optimization, the GIAO method is used to calculate the isotropic magnetic shielding tensors for each nucleus. These absolute shielding values are then converted into chemical shifts (δ) by referencing them against the shielding value of a standard compound, typically Tetramethylsilane (TMS), calculated at the same level of theory.

For flexible molecules like this compound, it is often necessary to perform a conformational search to identify several low-energy structures. uncw.edu The final predicted chemical shifts are then calculated as a Boltzmann-weighted average of the shifts for each stable conformer, providing a more accurate representation of the spectrum observed in solution. uncw.edu

The predicted chemical shifts serve to unambiguously assign the complex splitting patterns and resonances observed in an experimental spectrum to the correct protons and carbon atoms, which is fundamental for structural elucidation.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Hypothetical) for this compound

This table presents hypothetical, illustrative values for educational purposes. Actual computational results would be derived from specific DFT/GIAO calculations.

| Atom Position (See Structure) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 (CH₂) | 5.35 | 115.8 |

| 1' (CH₂) | 5.15 | - |

| 2 (C-Cl) | - | 142.5 |

| 3 (CH₂) | 3.50 | 40.2 |

| 4 (Aromatic C) | - | 141.0 |

| 5, 9 (Aromatic C-H) | 7.20 | 129.5 |

| 6, 8 (Aromatic C-H) | 7.15 | 128.8 |

| 7 (Aromatic C) | - | 135.0 |

| 10 (Propyl CH₂) | 2.55 | 37.5 |

| 11 (Propyl CH₂) | 1.60 | 24.5 |

| 12 (Propyl CH₃) | 0.92 | 13.9 |

Figure 1: Numbering scheme for hypothetical NMR assignments.

Figure 1: Numbering scheme for hypothetical NMR assignments.Theoretical calculations of vibrational spectra are essential for assigning the absorption bands in infrared (IR) and the scattering peaks in Raman spectra to specific molecular motions. These calculations are typically performed using DFT methods, which can predict the frequencies and intensities of the fundamental vibrational modes. researchgate.netnih.gov

The process involves first optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the atomic coordinates, which generates a Hessian matrix. Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes (the collective motions of the atoms for a given vibration). researchgate.net

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations and basis set limitations. Therefore, they are typically scaled using an empirical scaling factor to improve agreement with experimental data. researchgate.net A detailed assignment is often achieved through Potential Energy Distribution (PED) analysis, which quantifies the contribution of individual internal coordinates (like bond stretches or angle bends) to each normal mode. researchgate.net

For this compound, this analysis allows for the clear identification of key functional groups, such as the C=C double bond of the propene group, the C-Cl bond, the aromatic ring vibrations, and the various C-H stretching and bending modes of the propyl chain and vinyl group.

Interactive Table 2: Predicted Vibrational Frequencies (Hypothetical) and Assignments for this compound

This table presents hypothetical, illustrative values for educational purposes. Actual computational results would be derived from specific DFT calculations.

| Predicted Frequency (cm⁻¹) (Scaled) | Intensity | Vibrational Mode Assignment | Functional Group |

| 3105 | Medium | Asymmetric C-H stretch | =CH₂ (vinyl) |

| 3080 | Medium | Aromatic C-H stretch | Phenyl Ring |

| 2960 | Strong | Asymmetric C-H stretch | -CH₃ (propyl) |

| 2935 | Strong | Asymmetric C-H stretch | -CH₂- (propyl) |

| 2872 | Medium | Symmetric C-H stretch | -CH₃ (propyl) |

| 1645 | Strong | C=C stretch | Alkene |

| 1610 | Medium | C=C stretch | Aromatic Ring |

| 1515 | Strong | C=C stretch | Aromatic Ring |

| 1465 | Medium | CH₂ scissoring | Propyl/Vinyl |

| 910 | Strong | =CH₂ out-of-plane bend (wag) | Vinyl |

| 760 | Strong | C-Cl stretch | Chloroalkene |

| 830 | Strong | Aromatic C-H out-of-plane bend | 1,4-disubstituted ring |

Exploration of 2 Chloro 3 4 N Propylphenyl 1 Propene As a Building Block in Complex Organic Synthesis

Precursor for Advanced Polymer Architectures (Focus on monomer synthesis, not material properties or performance)

The vinyl group in 2-Chloro-3-(4-n-propylphenyl)-1-propene makes it a candidate for polymerization reactions. The presence of the allylic chloride offers a site for modification either before or after polymerization, allowing for the synthesis of functional polymers.

Monomer Synthesis and Polymerization:

The synthesis of polymers from this compound can be envisioned through several established polymerization techniques. Cationic polymerization is a plausible route, given the ability of the double bond to be activated by a Lewis acid. acs.org The reaction would be initiated by a cationogen, leading to the formation of a growing polymer chain. The general mechanism for the cationic polymerization of a vinyl monomer is depicted below:

Initiation: Generation of a carbocation from the monomer.

Propagation: Successive addition of monomer units to the growing carbocationic chain.

Termination/Chain Transfer: Reactions that cease the growth of a polymer chain.

The n-propylphenyl group would influence the solubility and thermal properties of the resulting polymer. Furthermore, the chloro group could be retained in the final polymer, making it available for post-polymerization modification, or it could be involved in side reactions depending on the polymerization conditions.

Styrene (B11656) derivatives, which share structural similarities with the subject compound, are known to undergo photopolymerization to form nematic liquid crystals. rsc.org This suggests that under appropriate conditions, this compound could potentially be used to create polymers with ordered structures.

| Polymerization Method | Initiator/Catalyst | Plausible Reaction Conditions |

| Cationic Polymerization | Lewis Acids (e.g., BF₃, AlCl₃) with a proton source (e.g., H₂O) | Low temperature in a non-polar solvent to control the reaction rate and minimize side reactions. |

| Radical Polymerization | AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide | Heating in an inert solvent like toluene (B28343) or bulk polymerization. |

This table presents hypothetical reaction conditions based on general principles of polymerization for similar monomers.

Utility in the Synthesis of Scaffolds for Emerging Material Science Applications (e.g., liquid crystals, without discussing their specific properties)

The synthesis of such scaffolds often involves cross-coupling reactions where the chloro group can be substituted, or reactions that build upon the phenyl ring. For instance, the Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, could be employed to extend the molecular structure. organic-chemistry.orgwikipedia.orgdiva-portal.orgrsc.orgnih.gov

A hypothetical synthetic route to a larger, potentially mesogenic molecule could involve a Heck coupling between this compound and another aryl halide, or a Suzuki coupling if the chloro-propene is first converted to a boronic ester. The synthesis of liquid crystals containing selectively fluorinated cyclopropanes often starts from olefin precursors, highlighting the utility of the double bond in the subject molecule for further functionalization.

| Reaction Type | Reagents | Potential Product Scaffold |

| Heck Reaction | Aryl halide, Pd catalyst (e.g., Pd(OAc)₂), base (e.g., Et₃N) | Extended conjugated system with a central biphenyl (B1667301) or terphenyl core. |

| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃) | Biphenyl or terphenyl structures with the propylphenyl motif. |

This table illustrates potential synthetic strategies for creating liquid crystal scaffolds, though specific outcomes would depend on the chosen reactants and conditions.

Intermediate for Natural Product Synthesis (Incorporation of specific structural motifs)

While no direct use of this compound in the total synthesis of a natural product has been documented, its structural motifs are present in various bioactive molecules. The 4-n-propylphenyl group, for instance, is a feature in some natural compounds. The allylic chloride provides a reactive handle for introducing this fragment into a larger, more complex molecule through nucleophilic substitution or organometallic coupling reactions.

The synthesis of bioactive scaffolds is a key area of medicinal chemistry. mdpi.comresearchgate.netmdpi.com Chalcones, which are precursors to many flavonoids and isoflavonoids, possess a 1,3-diphenyl-2-propen-1-one backbone. While structurally different, the synthetic strategies used to create chalcones, such as the Claisen-Schmidt condensation, demonstrate how phenyl-containing building blocks are assembled.

A plausible, though hypothetical, application would be the use of the Grignard reagent derived from this compound in a coupling reaction with a suitable electrophile to construct a key intermediate in a natural product synthesis.

Development of Novel Ligands and Catalysts in Organometallic Chemistry

The design of chiral ligands is central to asymmetric catalysis. nih.govmdpi.com The double bond in this compound could be functionalized to introduce phosphine (B1218219), amine, or other coordinating groups. For example, hydrophosphination followed by oxidation could yield a phosphine oxide, which could then be reduced to the corresponding phosphine ligand.

The synthesis of chiral ligands often starts from readily available chiral molecules. researchgate.net While this compound is achiral, it could be used as a prochiral substrate in an asymmetric reaction to generate a chiral center, which could then be elaborated into a ligand. For instance, an asymmetric epoxidation of the double bond would produce a chiral epoxide, a versatile intermediate for further synthesis.

Furthermore, the phenyl ring can be functionalized, for example, through ortho-lithiation followed by quenching with a phosphorus electrophile, to install a phosphine group. The resulting ligand would have a unique steric and electronic profile due to the n-propyl and chloro-propene substituents.

| Ligand Synthesis Strategy | Key Reaction | Potential Ligand Structure |

| Asymmetric Dihydroxylation | AD-mix-β | Chiral diol that can be converted into a diphosphine ligand. |

| Hydroformylation | Rh or Co catalyst, CO/H₂ | Aldehyde that can be converted into a chiral amine or phosphine. |

This table outlines speculative pathways to new ligands, emphasizing the versatility of the starting material's functional groups.

Advanced Spectroscopic and Analytical Methodologies for Structural Confirmation and Mechanistic Insights into 2 Chloro 3 4 N Propylphenyl 1 Propene

High-Resolution Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment

High-resolution NMR spectroscopy is the cornerstone for determining the precise molecular structure of 2-Chloro-3-(4-n-propylphenyl)-1-propene in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the connectivity of all atoms in the molecule can be established.

Detailed Research Findings:

¹H NMR Spectroscopy: The proton NMR spectrum provides a detailed map of the hydrogen environments within the molecule. The aromatic protons of the 4-n-propylphenyl group are expected to appear as a set of doublets in the downfield region, characteristic of a para-substituted benzene (B151609) ring. The benzylic protons adjacent to the aromatic ring will exhibit a distinct chemical shift, coupled to the vinylic proton. The geminal protons of the terminal alkene will present as two distinct signals due to their different chemical environments relative to the rest of the molecule. The n-propyl group will show a characteristic triplet for the terminal methyl group and two multiplets for the methylene (B1212753) groups.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton data by identifying all unique carbon atoms. The spectrum will show distinct signals for the aromatic carbons, with the carbon attached to the propyl group and the carbon attached to the chloropropenyl group having unique chemical shifts. The alkene carbons will appear in the characteristic downfield region for sp² hybridized carbons. The carbons of the n-propyl group will be found in the upfield aliphatic region.

2D NMR Techniques: Advanced two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in unambiguously assigning all proton and carbon signals and confirming the connectivity between the 2-chloro-1-propene and 4-n-propylphenyl fragments.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| Aromatic (2H) | 7.10-7.20 | d | 8.0 |

| Aromatic (2H) | 7.00-7.10 | d | 8.0 |

| Vinylic (1H) | 5.30-5.40 | s | - |

| Vinylic (1H) | 5.10-5.20 | s | - |

| Benzylic (2H) | 3.40-3.50 | s | - |

| Methylene (2H) | 2.50-2.60 | t | 7.5 |

| Methylene (2H) | 1.55-1.65 | m | 7.5, 7.3 |

| Methyl (3H) | 0.90-1.00 | t | 7.3 |

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Quaternary Aromatic | 141-143 |

| Quaternary Aromatic | 135-137 |

| Aromatic CH | 129-131 |

| Aromatic CH | 128-130 |

| Vinylic C-Cl | 140-142 |

| Vinylic CH₂ | 115-117 |

| Benzylic CH₂ | 40-42 |

| Methylene CH₂ | 37-39 |

| Methylene CH₂ | 24-26 |

| Methyl CH₃ | 13-15 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of this compound and for gaining insights into its structure through analysis of its fragmentation patterns.

Detailed Research Findings:

Exact Mass Measurement: HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the molecular formula (C₁₂H₁₅Cl). This is a critical step in confirming the identity of the compound.

Fragmentation Analysis: Under electron ionization (EI) or other energetic ionization methods, the molecule will fragment in a predictable manner. The fragmentation pattern provides a "fingerprint" that is characteristic of the compound's structure. Key fragmentations would likely include the loss of a chlorine atom, the cleavage of the n-propyl group, and the formation of a stable benzylic or tropylium-like cation. A study on substituted 3-phenylpropenoates has shown that halogen loss can be a significant fragmentation pathway. nih.gov The analysis of these fragments helps to piece together the molecular structure.

Predicted Key Mass Spectral Fragments

| m/z | Proposed Fragment |

| 194/196 | [M]⁺ (Molecular Ion) |

| 159 | [M - Cl]⁺ |

| 151 | [M - C₃H₇]⁺ |

| 115 | [C₉H₇]⁺ (Indenyl cation) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, including both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups and the nature of the chemical bonds present in this compound.

Detailed Research Findings:

FT-IR Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands for the various functional groups. These include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, C=C stretching for the aromatic ring and the alkene, and a C-Cl stretching vibration.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C=C stretching of the alkene and the symmetric breathing mode of the aromatic ring are often strong and easily identifiable in the Raman spectrum.

Predicted Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |

| 3100-3000 | Aromatic and Vinylic C-H Stretch | FT-IR, Raman |

| 3000-2850 | Aliphatic C-H Stretch | FT-IR, Raman |

| 1640-1600 | C=C Stretch (Alkene and Aromatic) | FT-IR, Raman |

| 1500-1400 | Aromatic Ring Skeletal Vibrations | FT-IR, Raman |

| 850-750 | C-Cl Stretch | FT-IR |

| 840-810 | para-Substituted Benzene C-H out-of-plane bend | FT-IR |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination (if suitable crystals are obtained)

Should this compound be a crystalline solid at a suitable temperature, X-ray crystallography could provide the most definitive three-dimensional structure. wikipedia.orgmdpi.comnih.govnih.gov

Detailed Research Findings:

Crystal Structure: X-ray diffraction analysis of a single crystal would yield precise bond lengths, bond angles, and torsion angles. This data would confirm the connectivity established by NMR and provide an unambiguous depiction of the molecule's conformation in the solid state.

Intermolecular Interactions: The crystal structure would also reveal any significant intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, which govern the packing of the molecules in the crystal lattice.

Stereochemistry: As this compound is chiral, X-ray crystallography of a single enantiomer or a resolved conglomerate would determine its absolute stereochemistry (R or S configuration).

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD)) for Chiral Analysis (if applicable)

Given that this compound possesses a chiral center at the carbon bearing the chlorine atom, chiroptical spectroscopy techniques are essential for its stereochemical analysis in solution. saschirality.orgmdpi.comunistra.fr

Detailed Research Findings:

Electronic Circular Dichroism (ECD): The ECD spectrum measures the differential absorption of left and right circularly polarized light by the chiral molecule. The electronic transitions associated with the aromatic chromophore and the alkene will give rise to characteristic ECD signals. Theoretical calculations of the ECD spectrum can be compared with the experimental spectrum to assign the absolute configuration of the chiral center.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared radiation. VCD is sensitive to the vibrational modes of the entire molecule and can provide detailed conformational information in solution. By comparing the experimental VCD spectrum with quantum chemical predictions, the absolute configuration can be determined.

Future Research Directions and Emerging Opportunities for 2 Chloro 3 4 N Propylphenyl 1 Propene Chemistry

Sustainable and Green Chemistry Approaches in Synthetic Methodologies

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to design processes that minimize environmental impact and enhance safety. acs.orgwordpress.com For the synthesis of 2-Chloro-3-(4-n-propylphenyl)-1-propene, future research will likely prioritize the development of more sustainable methods that adhere to these principles.

Key areas of focus include:

Atom Economy: Synthetic routes will be redesigned to maximize the incorporation of all reactant materials into the final product, a concept known as atom economy. acs.org For instance, traditional syntheses of similar compounds, like allyl alcohol from allyl chloride, generate significant waste. slideshare.net Greener alternatives that avoid chlorinated intermediates and utilize recyclable components, such as using propylene, acetic acid, and oxygen where the acetic acid can be recovered, serve as a model for future syntheses. slideshare.net

Safer Solvents and Reagents: A major goal is to reduce or replace hazardous substances. wordpress.comdokumen.pub Research will explore the use of benign solvents like water or ethanol (B145695)/water mixtures and replace toxic reagents and catalysts, such as heavy metals, with safer alternatives. dokumen.pubnih.gov Supercritical fluids, like CO2, are also being investigated as environmentally friendly solvent options. dokumen.pub

Catalysis: The use of catalytic reagents is superior to stoichiometric ones as they are used in small amounts and can often be recycled. acs.org Future methodologies may employ solid acid catalysts, polymer-supported catalysts, or biocatalysts to replace hazardous and corrosive catalysts like hydrofluoric acid or aluminum chloride traditionally used in steps like Friedel-Crafts alkylations. dokumen.pubwikipedia.org

Energy Efficiency: Designing synthetic methods that operate at ambient temperature and pressure reduces energy consumption and environmental footprint. researchgate.net Microwave-assisted synthesis is one such energy-efficient technique that can lead to faster and more selective transformations. mdpi.com

The following table summarizes the comparison between traditional and potential green synthetic approaches.

| Feature | Traditional Approach | Green Chemistry Approach |

| Starting Materials | Often reliant on hazardous reagents. | Use of renewable feedstocks and less toxic materials. |

| Solvents | Use of volatile, toxic organic solvents. | Use of safer solvents (water, ethanol) or solvent-free conditions. dokumen.pub |

| Catalysts | Stoichiometric, often toxic and corrosive catalysts (e.g., AlCl₃). wikipedia.org | Recyclable, selective catalysts (e.g., zeolites, enzymes). acs.orgdokumen.pub |

| Atom Economy | Often low, with significant byproduct generation. acs.org | High, maximizing the incorporation of reactants into the product. acs.org |

| Energy Consumption | Often requires high temperatures and pressures. | Operations at ambient conditions or use of energy-efficient methods like microwave heating. researchgate.netmdpi.com |

| Waste Generation | High E-factor (ratio of waste to product). rsc.org | Low E-factor, minimizing waste. rsc.org |

Flow Chemistry and Continuous Processing Methodologies for Scalable Synthesis

Flow chemistry, or continuous manufacturing, is emerging as a powerful technology for the synthesis of chemicals, offering significant advantages over traditional batch processing. europeanpharmaceuticalreview.commt.com This approach is particularly relevant for the scalable synthesis of this compound and its derivatives.

Key benefits and research opportunities include:

Enhanced Safety: Continuous flow reactors handle only small volumes of material at any given time, which drastically reduces the risks associated with highly energetic reactions or hazardous intermediates. contractpharma.com This is crucial for reactions like nitrations or those involving Grignard reagents, which could be part of the synthetic route. contractpharma.com

Improved Process Control: Key reaction parameters such as temperature, pressure, mixing, and residence time are precisely controlled, leading to higher product quality, better yields, and fewer impurities. mt.com The ability to operate at temperatures above the solvent's boiling point can accelerate reactions and increase throughput. europeanpharmaceuticalreview.com

Access to Novel Chemistry: Flow chemistry enables the use of reaction conditions that are too dangerous or difficult to achieve in batch reactors, such as high pressures for hydrogenation reactions or the use of highly reactive intermediates. mt.comcontractpharma.comhelgroup.com

Process Integration: Multiple reaction steps can be "telescoped" into a continuous sequence, eliminating the need for isolation and purification of intermediates, which saves time, reduces waste, and lowers costs. almacgroup.com

The table below compares batch processing with continuous flow processing for chemical synthesis.

| Parameter | Batch Processing | Continuous Flow Processing |

| Safety | Higher risk due to large volumes of reagents and intermediates. | Inherently safer with small reaction volumes. contractpharma.com |

| Heat & Mass Transfer | Often inefficient, leading to temperature gradients and poor mixing. | Excellent heat and mass transfer due to high surface-area-to-volume ratio. europeanpharmaceuticalreview.com |

| Process Control | Difficult to maintain precise control over reaction parameters. | Precise control over temperature, pressure, and residence time. mt.com |

| Scalability | Challenging; often requires re-optimization of the process. | Straightforward; achieved by extending run time or parallelization. europeanpharmaceuticalreview.com |

| Product Quality | Potential for batch-to-batch variability. | Consistent product quality and higher purity. mt.com |

| Reaction Conditions | Limited operational window due to safety and equipment constraints. | Wider range of accessible temperatures and pressures. europeanpharmaceuticalreview.comhelgroup.com |

Bio-inspired Synthesis and Biocatalysis for Analogue Production

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally benign alternative to traditional chemical methods. nih.gov For the production of analogues of this compound, enzymes could be employed for specific, challenging transformations.

Future research in this area will likely focus on:

Enantioselective Synthesis: Many bioactive molecules are chiral, and enzymes are unparalleled in their ability to produce single enantiomers. Enzymes like transaminases can be used for the asymmetric synthesis of chiral amines, while other enzymes can produce chiral alcohols. nih.govresearchgate.net This is crucial for producing optically active analogues.

Allylic Functionalization: Enzymes such as cytochrome P450 monooxygenases (CYPs) and unspecific peroxygenases (UPOs) are capable of performing selective allylic C-H oxidation. nih.gov Research has shown that bacterial CYPs can hydroxylate terpene substrates with high conversion rates, demonstrating their potential for the functionalization of allylic compounds. uni-stuttgart.de This could be applied to create hydroxylated analogues of the target molecule.

Enzymatic Cascades: Multiple enzymatic reactions can be combined in a one-pot, cascade process to build complex molecules from simple starting materials. mdpi.comnih.gov For example, a cascade involving a carboxylic acid reductase (CAR) and a reductive aminase (RedAm) has been developed for the N-allylation of amines using renewable cinnamic acids. nih.gov

Directed Evolution and Gene Mining: Modern biotechnology techniques allow for the discovery of new enzymes and the engineering of existing ones to improve their activity, stability, and substrate scope. nih.gov This will expand the toolbox of biocatalysts available for synthesizing a wider range of analogues.

The table below highlights the potential of different enzyme classes for analogue production.

| Enzyme Class | Transformation | Potential Application for Analogues |

| P450 Monooxygenases | Allylic C-H oxidation/hydroxylation. nih.gov | Introduction of hydroxyl groups at the allylic position. |

| Transaminases | Asymmetric reductive amination of ketones. nih.gov | Synthesis of chiral allylic amines. |

| Alcohol Dehydrogenases | Reduction of ketones to alcohols. mdpi.com | Production of chiral allylic alcohols. |

| Laccases | Oxidation of alcohols to ketones. mdpi.com | Conversion of allylic alcohol analogues to the corresponding ketones. |

| Carboxylic Acid Reductases (CARs) | Reduction of carboxylic acids to aldehydes. nih.gov | In-situ generation of aldehyde intermediates for subsequent reactions. |

Integration of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing organic synthesis by enabling the prediction of reaction outcomes, optimization of conditions, and discovery of new synthetic routes. synthiaonline.compreprints.org These tools can significantly accelerate the development and optimization of synthetic pathways for compounds like this compound.

Emerging opportunities in this domain include:

Reaction Outcome Prediction: ML models, trained on large datasets of chemical reactions from patents and literature, can predict the major product of a reaction. researchgate.netnih.gov These models can rank a list of plausible products, helping chemists to identify viable reaction steps and avoid failed experiments. acs.org

Retrosynthetic Analysis: AI platforms like ASKCOS and IBM RXN can propose multiple retrosynthetic pathways for a target molecule, breaking it down into simpler, commercially available starting materials. rsc.org This automated planning can uncover novel and more efficient routes that a human chemist might overlook.

Condition Optimization: AI algorithms can optimize reaction conditions (e.g., temperature, solvent, catalyst, reagents) to maximize yield and minimize byproducts. preprints.org This is often achieved with far fewer experiments than traditional trial-and-error approaches.

Hybrid Approaches: Combining AI with expert chemical knowledge is proving to be a powerful strategy. chemistryviews.org This "hybrid" approach can overcome the limitations of purely data-driven models, which can be affected by biases or incomplete data in the training sets. chemistryviews.org

The following table outlines the capabilities of various AI tools in organic synthesis.

| AI Application | Description | Example Tools/Methods |

| Retrosynthesis Planning | Proposes synthetic routes by working backward from the target molecule. | ASKCOS, IBM RXN, Chemical.AI rsc.org |

| Forward Reaction Prediction | Predicts the product(s) of a given set of reactants and conditions. | Neural Networks, Template-based models nih.govacs.org |